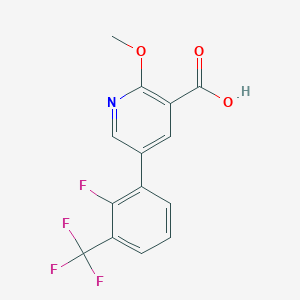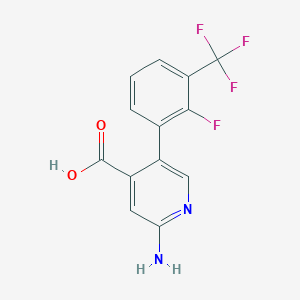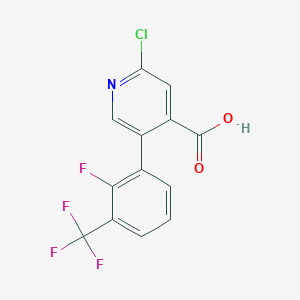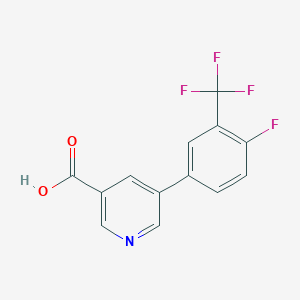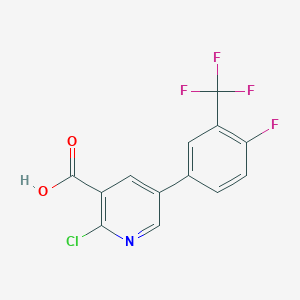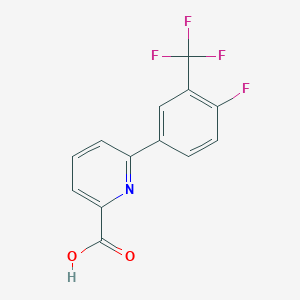
6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid (6-FTPP) is a synthetic organic compound with a variety of applications in scientific research and laboratory experiments. The compound is a white powder with a molecular formula of C9H5F6NO2. 6-FTPP is a versatile molecule that has been used in numerous studies due to its unique properties.
Scientific Research Applications
6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has a variety of applications in scientific research. It has been used in the synthesis of various organic compounds, including drugs and pharmaceuticals. 6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has also been used as a ligand in coordination chemistry and as a catalyst in organic reactions. In addition, 6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has been used in studies of enzyme kinetics and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% is not fully understood. However, it is known that the compound interacts with proteins and enzymes in a variety of ways. 6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has been found to bind to certain proteins and enzymes, which can result in changes in their structure and activity. It has also been found to interact with DNA and RNA, which can affect gene expression.
Biochemical and Physiological Effects
6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase. In addition, 6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has been found to inhibit the growth of certain bacteria and fungi, as well as to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has several advantages for laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. In addition, it is a versatile compound that can be used in a variety of experiments. However, there are some limitations to using 6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% in lab experiments. The compound is toxic and must be handled with care. In addition, its effects on proteins and enzymes can vary depending on the concentration and other factors.
Future Directions
There are several potential future directions for 6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% research. Further studies could be conducted to better understand the mechanism of action of the compound and its effects on proteins and enzymes. In addition, more research could be done to explore the potential applications of 6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% in drug development and other areas. Finally, further studies could be conducted to investigate the potential toxicity of 6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% and to identify ways to reduce its toxicity.
Synthesis Methods
6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% can be synthesized through several methods. The most common synthesis method involves the reaction of 4-fluoro-3-trifluoromethylphenyl isocyanate and pyridine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in a solvent such as dimethyl sulfoxide or dimethylformamide. The reaction yields 6-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% as a white powder with a purity of 95%.
properties
IUPAC Name |
6-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-9-5-4-7(6-8(9)13(15,16)17)10-2-1-3-11(18-10)12(19)20/h1-6H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFVLBNCNJYTOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC(=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



